Morpholine-4-carboximidamide sulfate

Description

Properties

IUPAC Name |

morpholine-4-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.H2O4S/c6-5(7)8-1-3-9-4-2-8;1-5(2,3)4/h1-4H2,(H3,6,7);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQCEGHWOJKISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17238-55-0 | |

| Record name | 4-Morpholinecarboximidamide, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17238-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70497807 | |

| Record name | Sulfuric acid--morpholine-4-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88497-68-1 | |

| Record name | 4-Morpholinecarboximidamide, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88497-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid--morpholine-4-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | morpholine-4-carboximidamide; sulfuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Morpholine-4-carboximidamide sulfate chemical properties"

An In-depth Technical Guide to Morpholine-4-carboximidamide Sulfate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in this compound. Moving beyond a simple data sheet, this document provides an in-depth analysis of its core chemical properties, logical synthesis pathways, potential mechanisms of action, and critical handling protocols, grounded in established scientific principles.

Introduction: A Molecule of Interest in Medicinal Chemistry

This compound is a guanidine derivative featuring the morpholine heterocycle. The morpholine ring is recognized in medicinal chemistry as a "privileged scaffold," a versatile structural motif frequently incorporated into drug candidates to enhance biological activity and modulate pharmacokinetic properties such as solubility and metabolic stability.[1] The presence of the highly basic and resonance-stabilized carboximidamide (guanidinium) group further positions this molecule as a compound of significant interest for therapeutic development.

Initial investigations have highlighted its potential as both an antiviral and an antineoplastic agent, suggesting its utility in addressing significant unmet medical needs.[2] This guide aims to synthesize the available technical data and provide expert insights into the causality behind its chemical behavior and biological potential.

Chemical Identity and Physicochemical Profile

Precise identification is the foundation of sound scientific research. This compound is most accurately described as a hemisulfate salt, where two molecules of the organic base associate with one molecule of sulfuric acid.

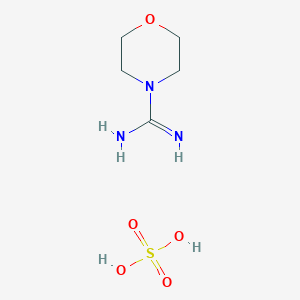

Chemical Structure

The structure combines the saturated heterocyclic morpholine ring with a carboximidamide functional group, which is protonated and stabilized by the sulfate dianion.

Caption: Chemical structure of this compound.

Core Properties and Identifiers

The physicochemical properties of a compound dictate its handling, formulation, and biological behavior. The sulfate salt form is intentionally designed to enhance stability, crystallinity, and aqueous solubility compared to the free base.

| Property | Value | Source(s) |

| Chemical Name | bis(morpholine-4-carboximidamide);sulfuric acid | [3] |

| Common Synonyms | Morpholine-4-carboxamidine hemisulfate; N-Formamidinomorpholine sulfate | [2][4] |

| CAS Number | 17238-55-0 | [2][3][4][5][6] |

| Molecular Formula | C₁₀H₂₄N₆O₆S (or 2C₅H₁₁N₃O · H₂SO₄) | [2][3][4] |

| Molecular Weight | 356.40 g/mol | [2][3][4] |

| Appearance | White to off-white solid (typical) | [5] |

| Boiling Point | 222.6 °C at 760 mmHg (Predicted for free base) | [2] |

| Solubility | Assumed to be water-soluble; data for hydrochloride salt shows high water solubility | [7] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [2][6] |

Synthesis and Characterization Workflow

A reliable and reproducible synthesis is paramount for further research and development. The most logical pathway involves a guanidinylation reaction.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved by reacting morpholine with a suitable guanidinylating agent, such as S-methylisothiourea sulfate, followed by salt formation.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative methodology based on established chemical principles. Researchers should optimize conditions based on their specific equipment and scale.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add S-Methylisothiourea sulfate (1.0 eq).

-

Solvent and Reactant Addition: Add water or ethanol as the solvent, followed by the slow addition of Morpholine (2.1 eq) to the stirring mixture. The slight excess of the amine ensures the complete consumption of the guanidinylating agent.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100°C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the sulfate salt.

-

Purification: Collect the crude product by vacuum filtration. Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or acetone) to remove unreacted morpholine and other impurities.

-

Drying: Dry the purified white solid under vacuum to yield the final product, this compound.

Protocol: Analytical Characterization

Confirmation of identity and purity is a non-negotiable step. A multi-pronged analytical approach is required.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation | Signals corresponding to the morpholine ring protons (typically in the 3-4 ppm range) and the broad, exchangeable protons of the guanidinium group. |

| ¹³C NMR | Structural Confirmation | Resonances for the morpholine carbons and a characteristic signal for the guanidinium carbon (~155-160 ppm). |

| LC-MS | Purity & Mass Verification | A primary peak in the chromatogram with a mass corresponding to the protonated free base [M+H]⁺. |

| HPLC | Purity Assessment | A quantitative measure of purity, typically >95% for research-grade material. A validated HPLC method can be developed using a C18 column.[8][9] |

Core Reactivity and Structure-Activity Rationale

The biological potential of this molecule is a direct consequence of its distinct structural features.

Caption: Relationship between structure, chemical properties, and biological potential.

-

The Guanidinium Moiety: This functional group is the primary driver of biological interaction. It is strongly basic due to the delocalization of positive charge across three nitrogen atoms upon protonation. This charge and its ability to act as a potent hydrogen bond donor allow it to mimic protonated arginine and interact strongly with negatively charged pockets in biological targets like enzyme active sites (e.g., viral polymerases) or DNA.

-

The Morpholine Ring: This heterocycle imparts favorable pharmacokinetic properties. The ether linkage is generally resistant to metabolism, and the overall structure often leads to improved aqueous solubility and cell permeability compared to more lipophilic analogs.[1]

-

Sulfate Salt: The use of a sulfate salt provides a stable, crystalline solid with predictable solubility, which is essential for accurate dosing in experimental assays and for potential future pharmaceutical formulation.

Therapeutic and Research Applications

While research is ongoing, initial reports point to two primary areas of investigation.

-

Antiviral Applications: The compound is reported to be an antiviral agent for treating infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV).[2] The mechanism is not yet elucidated but may involve the inhibition of viral DNA polymerase or interference with viral entry, processes known to be targeted by other guanidine-containing compounds.

-

Antineoplastic Applications: this compound has demonstrated the ability to inhibit the growth of tumor cells.[2] Many modern cancer therapeutics, particularly kinase inhibitors, incorporate a morpholine ring.[1] It is plausible that this compound exerts its effects through interaction with signaling pathways critical for cancer cell proliferation. Further research is required to identify its specific molecular targets.

Safety, Handling, and Storage

As a bioactive chemical, proper handling is mandatory to ensure researcher safety. The compound is classified as hazardous.

GHS Hazard Classification

| Hazard Class | Category | Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [3][10] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [3][10] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [3][10] |

| Skin Irritation | 2 | H315: Causes skin irritation | [3][6] |

| Eye Irritation | 2A | H319: Causes serious eye irritation | [3][6] |

Laboratory Handling Protocol

-

Engineering Controls: Handle only within a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat is required.

-

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[6]

-

In Case of Exposure:

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

-

Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[10]

-

-

Storage: Store in a tightly sealed, properly labeled container in a cool (2-8°C), dry, and well-ventilated area away from incompatible substances.[2][6]

Conclusion and Future Directions

This compound is a molecule with a well-defined structure and significant, albeit early-stage, therapeutic potential. Its synthesis is straightforward, and its properties are largely dictated by the interplay between the bioactive guanidinium group and the pharmacokinetic-modulating morpholine ring.

Future research should focus on elucidating the specific mechanisms of its antiviral and antineoplastic activities. Structure-activity relationship (SAR) studies, involving systematic modification of the morpholine and guanidine moieties, could lead to second-generation analogs with enhanced potency and selectivity. This technical guide provides the foundational chemical knowledge necessary for researchers to confidently and safely advance the scientific investigation of this promising compound.

References

-

Cas 17238-55-0, MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE | lookchem. [Link]

-

4-Morpholinecarboximidamide, sulfate (2:1) | C10H24N6O6S | PubChem. [Link]

-

Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography | PubMed. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | PubMed. [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cas 17238-55-0,MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE | lookchem [lookchem.com]

- 3. 4-Morpholinecarboximidamide, sulfate (2:1) | C10H24N6O6S | CID 205052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. N-Carboxyamidinomorpholine hemisulfate, this compound, morpholine-4-carboxamidine; sulfate, Morpholin-4-carbamidin; Sulfat, CasNo.17238-55-0 Hangzhou Keyingchem Co.,Ltd China (Mainland) [keyingchem.lookchem.com]

- 6. MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE | 17238-55-0 [amp.chemicalbook.com]

- 7. Buy Morpholine-4-carboximidamide hydrochloride | 5638-78-8 [smolecule.com]

- 8. Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 17238-55-0|this compound(2:1)|BLD Pharm [bldpharm.com]

- 10. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Synthesis of Morpholine-4-carboximidamide Sulfate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Morpholine-4-carboximidamide, a guanidine derivative of significant interest in medicinal chemistry and organic synthesis. The document details a robust and well-established synthetic methodology, beginning with a retrosynthetic analysis to logically deconstruct the target molecule. The primary focus is on the guanylation of morpholine using O-methylisourea sulfate, a reliable and high-yielding approach. A detailed, step-by-step experimental protocol is provided, covering the initial salt formation and subsequent isolation of the free base, which can then be readily converted to its sulfate salt. This guide explains the chemical principles behind the chosen methodology, offers insights into reaction optimization, and includes essential information on product characterization, safety, and handling. The content is designed for researchers, chemists, and drug development professionals, aiming to provide both the theoretical foundation and practical instructions necessary for the successful synthesis and application of this versatile chemical building block.

Introduction and Significance

Morpholine-4-carboximidamide, also known as 4-morpholinecarboxamidine, is an organic compound featuring a morpholine ring N-substituted with a carboximidamide (guanidine) functional group. The guanidine moiety is a privileged structure in medicinal chemistry, known for being protonated at physiological pH, which allows it to participate in critical hydrogen bonding interactions with biological targets such as enzymes and receptors.[1] Consequently, morpholine-4-carboximidamide and its derivatives serve as valuable intermediates and building blocks in the synthesis of pharmacologically active compounds, including potential enzyme inhibitors and modulators for antiviral and antibacterial drug discovery.[2]

The compound is typically handled as a salt, such as the hydrochloride or sulfate, to improve its stability and handling characteristics.[2] This guide will focus on the synthesis of the sulfate salt, a process that involves the formation of the core guanidine structure followed by salt preparation.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of Morpholine-4-carboximidamide sulfate simplifies the synthetic challenge. The target sulfate salt can be readily formed from its free base, Morpholine-4-carboximidamide, through a straightforward acid-base reaction. The core of the synthesis, therefore, lies in the formation of the C-N bond of the guanidine group.

This is a classic guanylation reaction, where an amine (morpholine) acts as a nucleophile. The key disconnection is thus between the morpholine nitrogen and the guanidinyl carbon. This leads to morpholine and a "guanidinylating agent"—an electrophilic C1 fragment that can transfer the =C(NH2) moiety. Several such reagents exist, including cyanamide, S-methylisothiourea, and pyrazole-1-carboxamidine derivatives.[3][4]

Among these, O-methylisourea sulfate stands out as an effective and direct reagent for this transformation, leading to the desired product in high yield.[5] This strategy is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.

Primary Synthetic Methodology: Guanylation of Morpholine

The most direct and well-documented synthesis of Morpholine-4-carboximidamide involves the reaction of morpholine with a suitable guanylating agent. The method detailed in the literature involves a two-step process: first, the reaction of O-methylisourea sulfate with morpholine to yield the intermediate salt, 4-morpholine-carboxamidinium sulfate, followed by deprotonation to isolate the free base.[5]

Reaction Mechanism: The reaction proceeds via a nucleophilic substitution pathway. Morpholine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon of the O-methylisourea.[6] The methoxy group (-OCH3) is a good leaving group, especially when protonated, facilitating its displacement. The reaction is typically driven to completion by heating under reflux, which also serves to distill off the methanol byproduct, shifting the equilibrium towards the product.[5]

The overall workflow for this synthesis is depicted below.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy Morpholine-4-carboximidamide hydrochloride | 5638-78-8 [smolecule.com]

- 3. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]

- 4. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine - Wikipedia [en.wikipedia.org]

Morpholine-4-Carboximidamide Sulfate: A Technical Guide to its Putative Mechanisms of Action

Abstract

Morpholine-4-carboximidamide sulfate is a guanidine-containing morpholine derivative with potential therapeutic applications. While direct and extensive research on the specific mechanism of action of the sulfate salt is limited, this technical guide synthesizes available data on its structural components—the morpholine ring and the carboximidamide (guanidine) group—and closely related analogs to propose putative molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the compound's potential biological activities, along with hypothesized signaling pathways and suggested experimental protocols for their validation.

Introduction: Unpacking the Therapeutic Potential

The morpholine ring is a "privileged" scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and bioavailability.[3] The guanidine group, a strongly basic moiety, is also a key feature in numerous biologically active compounds, contributing to a range of pharmacological effects including antiviral and antineoplastic activities.[4][5]

This compound, which combines these two pharmacophores, is structurally analogous to morpholine-4-carboxamidine hemisulfate, a compound noted for its potential antiviral and antitumor properties.[6] This guide will, therefore, explore the plausible mechanisms of action of this compound by dissecting the known biological roles of its constituent chemical functionalities and related molecules.

Physicochemical Properties and Pharmacokinetic Profile

The physicochemical properties of a compound are critical determinants of its biological activity. The morpholine moiety is known to favorably influence these characteristics.

| Property | Predicted Influence of this compound | Rationale |

| Aqueous Solubility | High | The morpholine ring and the sulfate salt form are expected to enhance solubility. |

| Lipophilicity | Moderate | A balance between the hydrophilic morpholine and sulfate groups and the more lipophilic carbon backbone is anticipated. |

| Metabolic Stability | Potentially Moderate to High | The morpholine ring can sometimes be a site of metabolism, but it can also confer metabolic stability to the overall molecule.[3] |

| Bioavailability | Potentially Favorable | Enhanced solubility and metabolic stability often lead to improved oral bioavailability.[1] |

The presence of the morpholine ring suggests that the compound may have favorable pharmacokinetic properties, a crucial aspect for any potential therapeutic agent.[1] The weak basicity of the morpholine nitrogen can contribute to improved cell permeability and distribution.[3]

Proposed Mechanisms of Action: A Multi-faceted Approach

Based on the known activities of morpholine and guanidine derivatives, we propose three primary putative mechanisms of action for this compound: enzyme inhibition, antiviral activity, and antineoplastic activity.

Enzyme Inhibition: A Promising Avenue

Both the morpholine and guanidine moieties are present in numerous enzyme inhibitors.[2][4] Therefore, it is highly probable that this compound exerts its biological effects through the inhibition of one or more key enzymes.

Hypothesized Targets:

-

Kinases: The morpholine ring is a common feature in kinase inhibitors.[2] By interacting with the ATP-binding pocket, morpholine-containing compounds can modulate kinase activity, which is often dysregulated in cancer and inflammatory diseases.

-

Proteases: The guanidine group can form strong hydrogen bonds and ionic interactions with the active sites of proteases, leading to their inhibition.

-

Other Enzymes: Various other enzymes, such as those involved in nucleotide metabolism or cellular signaling, could be potential targets.

Proposed Signaling Pathway: Kinase Inhibition

Caption: Proposed mechanism of kinase inhibition by this compound.

Antiviral Activity: Interfering with the Viral Lifecycle

Guanidine and its derivatives have a long history of investigation as antiviral agents.[7] They are known to inhibit the replication of a variety of viruses, often by targeting viral enzymes or processes essential for replication.

Hypothesized Mechanisms:

-

Inhibition of Viral RNA Polymerase: Guanidine compounds have been shown to inhibit viral RNA-dependent RNA polymerase, a crucial enzyme for the replication of many RNA viruses.[8]

-

Interference with Viral Uncoating or Assembly: The compound could potentially disrupt the structural integrity of the virus or interfere with the assembly of new viral particles.

-

Modulation of Host Cell Factors: It may also act on host cell proteins that are co-opted by the virus for its own replication.

Experimental Workflow: Plaque Reduction Assay

Caption: A typical workflow for a plaque reduction assay to assess antiviral activity.

Antineoplastic Activity: Targeting Cancer Cell Proliferation

The structural motifs of this compound are present in several anticancer agents.[5][6] The proposed mechanisms for its antineoplastic activity are likely multifaceted.

Hypothesized Mechanisms:

-

Induction of Apoptosis: Morpholine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[9] This could occur through the activation of caspase cascades or by disrupting mitochondrial function.

-

Cell Cycle Arrest: The compound may halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G1 or G2/M phase.[9]

-

Inhibition of Angiogenesis: By targeting kinases or other signaling molecules involved in the formation of new blood vessels, the compound could starve tumors of their nutrient supply.

Logical Relationship: From Molecular Interaction to Cellular Effect

Caption: Logical flow from molecular interaction to antineoplastic effect.

Experimental Protocols for Mechanistic Validation

To validate the hypothesized mechanisms of action, a series of well-defined experimental protocols are necessary.

Kinase Inhibition Assay

Objective: To determine if this compound inhibits the activity of a specific kinase.

Methodology:

-

Reagents and Materials: Recombinant kinase, kinase-specific substrate, ATP, this compound, kinase assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of this compound. b. In a microplate, combine the kinase, its substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the kinase. e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell Viability and Apoptosis Assay

Objective: To assess the cytotoxic and pro-apoptotic effects of the compound on cancer cell lines.

Methodology:

-

Cell Culture: Culture relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Treatment: Treat the cells with increasing concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

-

Cell Viability Assay (MTT Assay): a. Add MTT reagent to the treated cells. b. Incubate to allow the formation of formazan crystals. c. Solubilize the crystals and measure the absorbance to determine cell viability.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining): a. Stain the treated cells with Annexin V-FITC and propidium iodide. b. Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound remains to be fully elucidated, the analysis of its structural components and related compounds provides a strong foundation for proposing plausible biological activities. The putative mechanisms of enzyme inhibition, antiviral activity, and antineoplastic effects offer exciting avenues for future research. The experimental protocols outlined in this guide provide a clear path for validating these hypotheses and further characterizing the therapeutic potential of this promising compound. Future studies should focus on identifying specific molecular targets and elucidating the detailed signaling pathways involved in its biological effects.

References

-

Biological activities of guanidine compounds. (n.d.). PubMed. Retrieved from [Link]

-

Cas 17238-55-0,MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE | lookchem. (n.d.). LookChem. Retrieved from [Link]

-

Guanidine Tablets: Uses & Side Effects. (2021, August 31). Cleveland Clinic. Retrieved from [Link]

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). RSC Publishing. Retrieved from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. Retrieved from [Link]

-

Antiviral effect of guanidine. (1962). PubMed. Retrieved from [Link]

-

Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. Retrieved from [Link]

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). PubMed Central. Retrieved from [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. Retrieved from [Link]

-

A review on pharmacological profile of Morpholine derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Antiviral activity and its mechanism of guanine 7-N-oxide on DNA and RNA viruses derived from salmonid. (1991). PubMed. Retrieved from [Link]

-

Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. (2023). Retrieved from [Link]

-

Guanidine Hydrochloride Inhibits Mammalian Orthoreovirus Growth by Reversibly Blocking the Synthesis of Double-Stranded RNA. (2012). PubMed Central. Retrieved from [Link]

-

(PDF) Guanidine group: Definition and pharmaceutical applications. (2016). ResearchGate. Retrieved from [Link]

-

Guanidine (oral route). (2025). Mayo Clinic. Retrieved from [Link]

-

Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. (2021). PubMed Central. Retrieved from [Link]

-

Morpholine Substituted Quinazoline Derivatives as Anticancer Agents Against MCF-7, A549 and SHSY-5Y Cancer Cell Lines and Mechanistic Studies. (n.d.). ResearchGate. Retrieved from [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral effect of guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Guanidine Hydrochloride Inhibits Mammalian Orthoreovirus Growth by Reversibly Blocking the Synthesis of Double-Stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Morpholine-4-carboxamidine Hemisulfate (CAS 17238-55-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and biological properties of Morpholine-4-carboxamidine hemisulfate (CAS 17238-55-0), a compound of interest for its potential therapeutic applications. The information is curated to support research and development activities in the pharmaceutical and biotechnology sectors.

Chemical Identity and Physical Properties

Morpholine-4-carboxamidine hemisulfate is the hemisulfate salt of a guanidine derivative containing a morpholine moiety.[1][2] It is a white crystalline powder.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 17238-55-0 | [1][2][3] |

| IUPAC Name | bis(morpholine-4-carboximidamide);sulfuric acid | [] |

| Synonyms | 4-morpholinecarboxamidine,sulfate(2:1); 4-morpholinecarboximidamide,sulfate(2:1); n',n'-anhydrobis(beta-hydroxyethyl)guanidinesulfate; N-Formamidinomorpholine sulfate | [1][2][3][] |

| Molecular Formula | 2C₅H₁₁N₃O·H₂SO₄ (or C₁₀H₂₄N₆O₆S) | [1][2][3] |

| Molecular Weight | 356.4 g/mol | [1][2][3] |

| Appearance | White crystal or crystalline powder | [1] |

| Boiling Point | 222.6 °C at 760 mmHg | [2] |

| Flash Point | 88.4 °C | [2] |

| Solubility | Soluble in water; insoluble in non-polar solvents. | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C. | [2] |

Synthesis and Spectroscopic Characterization

Synthesis Protocol

The synthesis of Morpholine-4-carboxamidine hemisulfate can be achieved by reacting O-methylisourea sulfate with two equivalents of morpholine.[5] The free base, 4-Morpholine-carboxamidine, can then be isolated by deprotonation with a strong base.[5]

Experimental Protocol: Synthesis of 4-Morpholine-carboxamidinium sulfate [5]

-

Heat one equivalent of O-methylisourea sulfate with two equivalents of morpholine under reflux.

-

Distill off the methanol formed during the reaction.

-

The product, 4-Morpholine-carboxamidinium sulfate, will precipitate in nearly quantitative yield.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of Morpholine-4-carboxamidine hemisulfate.

Spectroscopic Data

Table 2: NMR Data for 4-Morpholine-carboxamidine (in CD₃CN/TMS)

| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |

| ¹H NMR | 3.35–3.39 | m | 4 H, –CH₂– |

| 3.74–3.78 | m | 4 H, –CH₂– | |

| 5.50 | s | 1 H, –NH | |

| 6.35 | s | 2 H, –NH₂ | |

| ¹³C NMR | 45.0 | - | –CH₂– |

| 65.9 | - | –CH₂– | |

| 160.8 | - | C=N |

Biological Activity and Potential Applications

Morpholine-4-carboxamidine hemisulfate has demonstrated potential antiviral and antineoplastic properties, making it a compound of interest for drug development.[2]

Antiviral Activity

The compound has shown potential in treating infections caused by the herpes simplex virus and varicella-zoster virus.[2] The mechanism of action for many antiviral drugs involves the inhibition of viral replication within host cells.[6] This can be achieved by targeting various stages of the viral life cycle, such as entry into the host cell, genome replication, or the release of new viral particles.[6] While the specific mechanism for Morpholine-4-carboxamidine hemisulfate has not been elucidated, its guanidine moiety may play a role in its biological activity.

Antineoplastic Activity

This compound has also exhibited antitumor activity by inhibiting the growth of cancer cells.[2] The morpholine ring is a versatile pharmacophore found in many compounds with a wide range of pharmacological activities, including anticancer effects.[7] The mechanism of action for antineoplastic agents can involve various pathways, including the induction of apoptosis, inhibition of cell cycle progression, or interference with DNA replication.[7][8] Further research is required to determine the specific mechanism by which Morpholine-4-carboxamidine hemisulfate exerts its anticancer effects.

Safety and Handling

Morpholine-4-carboxamidine hemisulfate is classified as harmful if swallowed, in contact with skin, or if inhaled.[9] Appropriate personal protective equipment (PPE) and handling procedures are crucial when working with this compound.

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled |

4.1. Recommended Handling Procedures [9]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Diagram 2: Laboratory Safety Workflow

Caption: Recommended safety workflow for handling Morpholine-4-carboxamidine hemisulfate.

Conclusion

Morpholine-4-carboxamidine hemisulfate is a guanidine derivative with promising antiviral and antineoplastic properties. This guide has provided a summary of its known physical and chemical characteristics, a synthesis protocol, available spectroscopic data, and essential safety information. While further research is needed to fully elucidate its mechanisms of action and to obtain a complete set of analytical data, this document serves as a valuable resource for scientists and researchers working with this compound.

References

-

ChemBK. MORPHOLINE-4-CARBOXAMIDINEHEMISULFATESALT. [Link]

-

LookChem. Cas 17238-55-0,MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE. [Link]

-

PubChem. Morpholine-4-carboxamide. [Link]

-

National Center for Biotechnology Information. 4-Morpholinecarboxamidine. [Link]

-

Chemsigma. morpholine-4-carboxamidine hemisulfate [ 17238-55-0 ]. [Link]

-

National Institute of Standards and Technology. Morpholine - the NIST WebBook. [Link]

-

National Center for Biotechnology Information. A review: Mechanism of action of antiviral drugs. [Link]

-

National Center for Biotechnology Information. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. [Link]

-

EBSCO. Mechanisms of action of antiviral drugs | Research Starters. [Link]

-

National Center for Biotechnology Information. Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy. [Link]

-

National Center for Biotechnology Information. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. [Link]

-

National Center for Biotechnology Information. Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy. [Link]

-

PubMed. Multi-action PtIV Anticancer Agents with Bioactive Ligands Possessing a Hydroxy Functional Group. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 5. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

"potential biological activities of morpholine derivatives"

Future research will likely focus on the development of novel, multifunctional ligands that can simultaneously modulate multiple targets within a disease pathway, such as dual PI3K/mTOR inhibitors with enhanced selectivity or multi-target-directed ligands for Alzheimer's disease that combine cholinesterase inhibition with other activities like antioxidant effects. [16][17]The continued exploration of new synthetic methodologies will further expand the chemical space of accessible morpholine derivatives, paving the way for the next generation of innovative therapeutics. [1][7]

References

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Bektas, H., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 22(9), 4489-4498. [Link]

-

Mathew, B., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 340-349. [Link]

-

Somashekhar, M., et al. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 4-(MORPHOLIN- 4-YL) BENZOHYDRAZIDE DERIVATIVES. International Journal of Medicine and Pharmaceutical Research. [Link]

-

Mathew, B., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 340-349. [Link]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Pharmacological Sciences, 3(1), 40-51. [Link]

-

Wang, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(15), 4988. [Link]

-

Al-Ostath, A., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry, 102, 104085. [Link]

-

Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 586-599. [Link]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. [Link]

-

Wang, J., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 87. [Link]

-

Al-Karmalawy, A. A., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 28(18), 6598. [Link]

-

Kumar, B., et al. (2023). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. ResearchGate. [Link]

-

Mathew, B., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. ResearchGate. [Link]

-

ResearchGate. (2023). Antimicrobial activity of morpholine derivatives 3-6. [Link]

-

ResearchGate. (2022). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. [Link]

-

Sharma, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

-

Al-Ghorbani, M., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(10), 2351. [Link]

-

De Lathauwer, M., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]

-

Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), 50767. [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. [Link]

-

Kumar, M. R. N., et al. (2022). Identifying Possible AChE Inhibitors from Drug-like Molecules via Machine Learning and Experimental Studies. ACS Omega, 7(24), 20959-20970. [Link]

-

Krol, E., et al. (2021). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 26(16), 4991. [Link]

-

ResearchGate. (2024). Pharmacological profile of morpholine and its derivatives Several... [Link]

- Google Patents. (1981). EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.

-

MDPI. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. [Link]

-

Sharma, P., et al. (2021). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Bioorganic Chemistry, 115, 105230. [Link]

-

Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

-

YouTube. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. [Link]

-

Tadesse, S., et al. (2014). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Journal of Medicinal Chemistry, 57(21), 9017-9029. [Link]

-

Apec.org. (n.d.). Antimicrobial Susceptibility Testing. [Link]

-

Kumar, D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Organic & Biomolecular Chemistry, 18(30), 5877-5881. [Link]

-

European Journal of Medicinal Chemistry. (2022). [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morpholine synthesis [organic-chemistry.org]

- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. air.unimi.it [air.unimi.it]

- 11. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. apec.org [apec.org]

A Technical Guide to the Solubility Profiling of Morpholine-4-carboximidamide Sulfate

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding and determining the solubility of morpholine-4-carboximidamide sulfate. In the absence of extensive public data for this specific salt, this document emphasizes the foundational physicochemical principles, predictive analysis based on its structural moieties, and detailed, field-proven experimental protocols. We delve into the critical factors influencing solubility, present a step-by-step guide to the definitive shake-flask method, and discuss the interpretation of solubility data in the context of pharmaceutical development. This guide is structured to empower researchers to generate robust and reliable solubility profiles for this compound and its analogues.

Introduction: The Critical Role of Solubility

Morpholine-4-carboximidamide, a guanidine derivative, is a molecule of interest in pharmaceutical research, noted for its potential antiviral and antineoplastic properties[1]. When formulated as a salt, such as this compound, its physicochemical properties, particularly aqueous solubility, become paramount. Solubility is a critical quality attribute that dictates a compound's dissolution rate, bioavailability, and ultimately, its therapeutic efficacy. An incomplete understanding of solubility can lead to unpredictable in vitro results, formulation challenges, and costly delays in the drug development pipeline[2].

This guide serves as a practical manual for characterizing the solubility of this compound. We will proceed from a theoretical assessment of its chemical properties to the empirical determination of its thermodynamic solubility.

Physicochemical Properties and Predicted Solubility Behavior

2.1 The Guanidinium Core: A Key Determinant of High Aqueous Solubility

The central feature of the molecule is the guanidinium cation. Guanidine is a strongly basic, highly polar, and hygroscopic compound that is exceptionally soluble in water[3]. This high solubility is due to the delocalization of positive charge across the three nitrogen atoms, allowing for extensive hydrogen bonding with water molecules. Its salts, such as guanidinium chloride, are also known to be highly water-soluble, with a maximum solubility of approximately 6 M at room temperature[4]. The solubility of guanidine and its salts is also influenced by pH and temperature, generally increasing with higher temperatures.

2.2 The Morpholine Moiety

The morpholine ring is a six-membered heterocycle containing both an ether and a secondary amine functional group. This structure imparts a degree of polarity and the potential for hydrogen bonding, contributing to the compound's overall affinity for aqueous media[5].

2.3 Predicted Solubility Profile

Based on these structural features, morpholine-4-carboximidamide and its salts are predicted to be highly soluble in water and other polar solvents. The hydrochloride salt is explicitly noted for its high water solubility[5]. It is therefore highly probable that the sulfate salt will exhibit similar behavior: high aqueous solubility that is dependent on both pH and temperature.

| Property | Predicted Influence on this compound | Rationale |

| Guanidinium Group | High | Strong base, extensive hydrogen bonding capacity, charge delocalization. |

| Morpholine Ring | Moderate | Polar heterocycle contributing to water affinity. |

| Sulfate Counter-ion | High | Divalent anion that typically forms soluble salts with organic cations. |

| Overall Prediction | High Aqueous Solubility | The dominant guanidinium group suggests the compound will be freely soluble in aqueous systems. |

Key Factors Influencing Solubility

Several environmental and physical factors can significantly alter the measured solubility of a compound. A robust experimental design must account for these variables.

3.1 pH and pKa

The solubility of ionizable compounds is highly dependent on the pH of the medium. The guanidinium group is a very strong base with a pKa typically around 13.5. This means that morpholine-4-carboximidamide will be protonated and exist as the positively charged guanidinium ion across the entire physiological pH range (pH 1-8). The solubility of its salts, like the sulfate, will therefore be largely governed by the properties of this charged species and the counter-ion. In highly alkaline solutions (pH > 12), deprotonation to the free base would occur, which would likely lead to a significant decrease in aqueous solubility.

3.2 Temperature

For most solid solutes, solubility increases with temperature. This relationship should be characterized, especially if the intended application involves temperature variations (e.g., manufacturing processes, storage conditions).

3.3 Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms[6][7]. Different polymorphs of the same compound can have different crystal lattice energies, leading to variations in their thermodynamic properties, including solubility and dissolution rate[3]. The metastable polymorph is generally more soluble than the most stable form[3]. It is crucial to characterize the solid form of the material being tested (e.g., using X-ray powder diffraction) to ensure that solubility data is reproducible and relevant to the form intended for development.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the true equilibrium solubility of a compound is the Saturation Shake-Flask Method [8][9]. This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with the solid drug.

4.1 Principle

An excess amount of the solid compound is suspended in a solvent of interest. The mixture is agitated for a prolonged period to allow the dissolution process to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved solute in the clear supernatant is measured.

4.2 Detailed Step-by-Step Protocol

This protocol is adapted from established methodologies for pharmaceutical compounds[2][8][10].

-

Preparation of Materials:

-

This compound (solid powder).

-

Solvent of interest (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl).

-

Glass vials or flasks with screw caps.

-

Orbital shaker or rotator placed in a temperature-controlled incubator.

-

Centrifuge.

-

Syringe filters (e.g., 0.22 µm PVDF) to remove undissolved particles.

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS).

-

-

Experimental Procedure:

-

Add an excess amount of this compound to a pre-determined volume of the solvent in a glass vial. The excess solid should be clearly visible.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).

-

Agitate the samples for a sufficient time to reach equilibrium. For many compounds, 24 to 48 hours is adequate[2][11]. For compounds with slow dissolution kinetics, up to 72 hours may be necessary. It is recommended to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

After the equilibration period, allow the samples to rest (sediment) for a short period.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the undissolved solid from the liquid phase. This is a critical step. Common methods include:

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.

-

Filtration: Filter the supernatant through a syringe filter. Ensure the filter material does not adsorb the compound.

-

-

Dilute the clear, saturated solution with an appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

-

Data Analysis:

-

Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.

-

Perform the experiment in triplicate to ensure the precision of the results.

-

Diagram: Thermodynamic Solubility Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. enamine.net [enamine.net]

- 3. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pH corrections and protein ionization in water/guanidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]

- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 7. benthamscience.com [benthamscience.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Morpholine-4-carboximidamide Sulfate

This guide provides a comprehensive technical overview of the spectroscopic properties of Morpholine-4-carboximidamide Sulfate. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this pharmaceutically relevant compound. This document synthesizes theoretical knowledge with practical, field-proven insights to facilitate its unambiguous identification and characterization.

Introduction: The Significance of this compound

This compound, a guanidine derivative, has garnered attention in the pharmaceutical industry for its potential antiviral and antineoplastic properties.[1] The core structure combines a morpholine ring, a common scaffold in medicinal chemistry known to enhance pharmacokinetic properties, with a carboximidamide (guanidine) group, which is crucial for various biological interactions.[2] The sulfate salt form often improves the compound's stability and solubility, making it more suitable for pharmaceutical development.

Accurate structural elucidation is the bedrock of drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide delves into the nuanced spectroscopic data of this compound, providing not just the data itself, but the scientific rationale behind the spectral features.

Molecular Structure and Key Features

This compound consists of two protonated morpholine-4-carboximidamidinium cations and one sulfate anion. The positive charge on the carboximidamidinium moiety is delocalized across the three nitrogen atoms due to resonance, which significantly influences its spectroscopic signature.[3]

Caption: Molecular structure of this compound.

Synthesis of this compound

A common route for the synthesis of guanidine derivatives involves the reaction of a primary or secondary amine with a guanidinylating agent. In the case of this compound, morpholine is reacted with a suitable reagent like O-methylisourea sulfate.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine two equivalents of morpholine with one equivalent of O-methylisourea sulfate.

-

Solvent: While the reaction can be run neat, a high-boiling point, inert solvent such as toluene can be used to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by the distillation of methanol, a byproduct of the reaction.

-

Workup: Upon completion, the reaction mixture is cooled, leading to the precipitation of this compound.

-

Purification: The precipitate is collected by filtration, washed with a cold, non-polar solvent like diethyl ether to remove any unreacted morpholine, and then dried under vacuum. The resulting white solid is typically of high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the spectra are expected to show characteristic signals for both the morpholine ring and the carboximidamidinium group.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is predicted to exhibit signals corresponding to the morpholine ring protons and the N-H protons of the guanidinium group. Due to the salt formation and protonation of the carboximidamide group, the chemical shifts will be influenced by the electron-withdrawing effect of the positive charge.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Morpholine H (adjacent to O) | ~3.8 - 4.0 | Triplet | 4H |

| Morpholine H (adjacent to N) | ~3.4 - 3.6 | Triplet | 4H |

| N-H (Guanidinium) | ~7.0 - 8.0 | Broad singlet | 4H |

Rationale for Predictions:

-

The protons on the carbons adjacent to the oxygen atom in the morpholine ring are expected to be the most downfield of the ring protons due to the electronegativity of oxygen.[1][4]

-

The protons on the carbons adjacent to the nitrogen will be slightly upfield compared to those next to the oxygen. The electron-withdrawing effect of the attached protonated carboximidamide group will cause a downfield shift compared to unsubstituted morpholine.[4]

-

The N-H protons of the guanidinium group are expected to be significantly downfield and appear as a broad singlet due to quadrupole broadening and exchange with residual water in the NMR solvent.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon environments in the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Morpholine C (adjacent to O) | ~65 - 70 |

| Morpholine C (adjacent to N) | ~45 - 50 |

| C (Guanidinium) | ~160 - 165 |

Rationale for Predictions:

-

The carbons adjacent to the oxygen in the morpholine ring will be the most downfield of the ring carbons.[4]

-

The carbons adjacent to the nitrogen will be further upfield.

-

The guanidinium carbon is expected to have a chemical shift in the range of 160-165 ppm, which is characteristic of this functional group.[5]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Deuterated water is a good choice due to the salt nature of the compound. Add a small amount of a reference standard, such as DSS or TMSP.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Solvent suppression techniques may be necessary if using D₂O to attenuate the residual HDO signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C-N, C-O, and S-O bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3100 (broad) | N-H (Guanidinium) | Stretching |

| ~1650 (strong) | C=N (Guanidinium) | Stretching |

| ~1100 (strong, broad) | S=O (Sulfate) | Stretching |

| ~1115 and ~1050 | C-O-C (Morpholine) | Asymmetric and Symmetric Stretching |

Rationale for Predictions:

-

The N-H stretching vibrations of the protonated guanidinium group are expected to appear as a broad band in the 3400-3100 cm⁻¹ region due to hydrogen bonding.[6]

-

A strong absorption around 1650 cm⁻¹ is characteristic of the C=N stretching vibration of the guanidinium group.[7]

-

The sulfate anion will exhibit a strong, broad absorption band around 1100 cm⁻¹ corresponding to the S=O stretching vibrations.[8]

-

The morpholine ring will show characteristic C-O-C stretching bands.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and ionic compounds like this compound.

Predicted Mass Spectrum (ESI-MS)

In positive ion mode ESI-MS, the spectrum is expected to show a prominent peak corresponding to the protonated morpholine-4-carboximidamidinium cation.

| m/z | Assignment |

| ~130.10 | [C₅H₁₂N₃O]⁺ (Protonated Cation) |

Rationale for Prediction:

-

The molecular weight of the neutral morpholine-4-carboximidamide is approximately 129.16 g/mol . Electrospray ionization in positive mode will add a proton, resulting in a molecular ion with an m/z of approximately 130.10.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap mass spectrometer).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal and minimize in-source fragmentation.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.

Conclusion

The spectroscopic characterization of this compound is crucial for its development as a potential therapeutic agent. This guide provides a detailed overview of the expected NMR, IR, and MS data, along with the scientific principles underlying the spectral features. The provided experimental protocols offer a standardized approach to obtaining high-quality data. By combining these spectroscopic techniques, researchers can confidently confirm the structure and purity of this compound, a critical step in advancing its journey from the laboratory to the clinic.

References

-

LookChem. Cas 17238-55-0, MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE. [Link]

-

PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

-

ResearchGate. Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

ACS Publications. Protein Denaturation with Guanidinium: A 2D-IR Study. [Link]

- Nandiyanto, A. B. D., et al. "How to Read and Interpret FTIR Spectroscope of Organic Material." Indonesian Journal of Science & Technology, vol. 4, no. 1, 2019, pp. 97-118.

-

Spectroscopy Online. Inorganics II: The Spectra. [Link]

-

PubMed. Unusually Large (13)C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines. New Insights on Previously Reported Chemical Shift Assignments and Chemical Properties. [Link]

-

Chemistry Stack Exchange. Protonation of Guanidine. [Link]

-

PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Unusually Large (13)C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines. New Insights on Previously Reported Chemical Shift Assignments and Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Stability and Storage of Morpholine-4-carboximidamide Sulfate

Introduction

Morpholine-4-carboximidamide sulfate, a guanidine derivative of morpholine, is a compound of increasing interest within pharmaceutical research and development. Its structural motifs suggest potential applications where the modulation of specific biological targets is desired. As with any active pharmaceutical ingredient (API), a thorough understanding of its chemical stability and the establishment of appropriate storage conditions are paramount to ensure its quality, efficacy, and safety throughout its lifecycle. This guide provides a comprehensive overview of the intrinsic stability of this compound, potential degradation pathways, and scientifically grounded recommendations for its storage and handling. The principles outlined herein are designed to support researchers, scientists, and drug development professionals in maintaining the integrity of this promising compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability profile.

| Property | Value/Information | Source |

| Molecular Formula | C10H24N6O6S | |

| Molecular Weight | 356.40 g/mol | |

| Appearance | Typically a white crystal or crystalline powder. | |

| Solubility | Soluble in water. Insoluble in non-polar solvents. | |

| Hygroscopicity | As a salt, and given the nature of morpholine and guanidinium compounds, it is expected to be hygroscopic. |

The presence of the highly basic guanidinium group and the morpholine ring system dictates the compound's reactivity and potential degradation pathways. The sulfate salt form generally enhances stability and crystallinity compared to the free base.

Forced Degradation and Stability Indicating Methods

To elucidate the intrinsic stability of this compound, a forced degradation study is indispensable. Such studies, also known as stress testing, subject the compound to exaggerated conditions to predict its long-term stability and identify potential degradation products. This is a critical step in the development of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), which can accurately quantify the parent compound in the presence of its degradants.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions:

-

Hydrolysis: The C-N bond of the guanidinium group and the ether linkage within the morpholine ring could be susceptible to hydrolysis under acidic or basic conditions. Bicyclic guanidines and their salts are generally stable in water but can undergo hydrolysis in the presence of hydroxide ions.

-

Oxidation: The morpholine ring may be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides.

-

Thermal Degradation: Elevated temperatures can induce decomposition, with the stability of guanidine compounds varying based on their substituents.

-

Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, a factor that should be assessed according to ICH Q1B guidelines.

Below is a conceptual diagram illustrating the potential degradation pathways.

Caption: Potential Degradation Pathways of this compound.

Experimental Protocol for a Forced Degradation Study

The following is a detailed, step-by-step methodology for conducting a forced degradation study on this compound.

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated stability chambers (photostability and temperature/humidity)

-

Validated HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time. Neutralize before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.

-